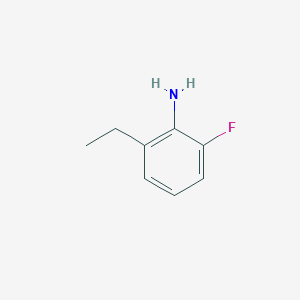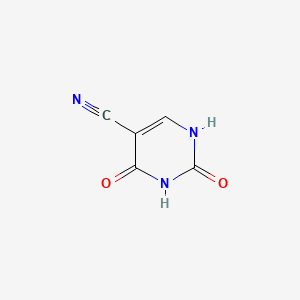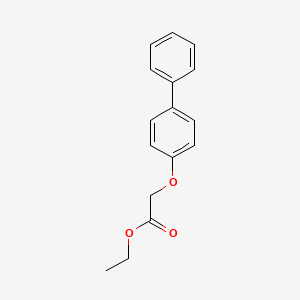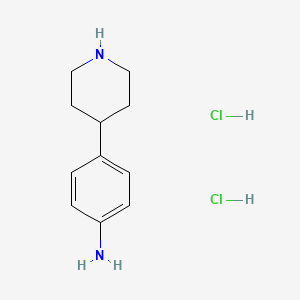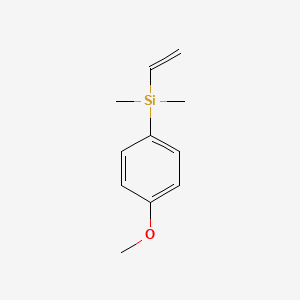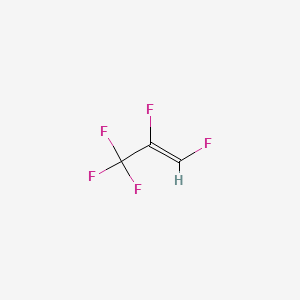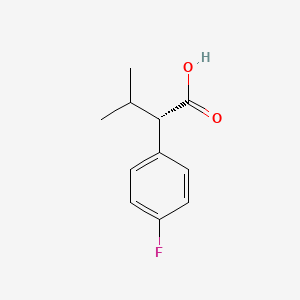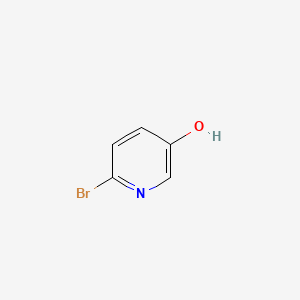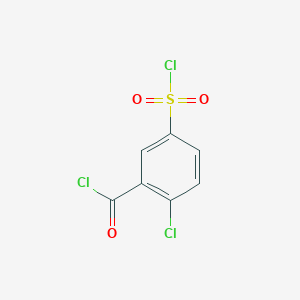
2-Chloro-5-(chlorosulfonyl)benzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(chlorosulfonyl)benzoyl chloride is an organic compound with the molecular formula C7H3Cl2O3S. It is a derivative of benzoyl chloride and is characterized by the presence of both chloro and chlorosulfonyl functional groups on the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(chlorosulfonyl)benzoyl chloride typically involves the chlorination of 2-chlorobenzoyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group. Common reagents used in this process include sulfuryl chloride (SO2Cl2) and a catalyst such as aluminum chloride (AlCl3). The reaction is usually performed at low temperatures to prevent side reactions and to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The use of automated systems and continuous monitoring helps in optimizing the reaction conditions and improving the overall efficiency of the production process .
化学反应分析
Types of Reactions
2-Chloro-5-(chlorosulfonyl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles such as amines or alcohols.
Acylation Reactions: It can act as an acylating agent, introducing the benzoyl group into other molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Acylation: Reagents such as aluminum chloride (AlCl3) or other Lewis acids are used to facilitate the acylation process.
Major Products Formed
N-aryl-N′ (2-chlorobenzoyl) thioureas: Formed when this compound reacts with aromatic amines and ammonium thiocyanate.
Acylated Polystyrene: Produced during the acylation of polystyrene.
科学研究应用
2-Chloro-5-(chlorosulfonyl)benzoyl chloride has several applications in scientific research:
作用机制
The mechanism of action of 2-Chloro-5-(chlorosulfonyl)benzoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbon atoms are susceptible to attack by nucleophiles, leading to the formation of various substituted products. The presence of both chloro and chlorosulfonyl groups enhances its reactivity and allows for selective modifications of target molecules .
相似化合物的比较
Similar Compounds
2-Chlorobenzoyl chloride: Similar in structure but lacks the chlorosulfonyl group.
5-Chlorosulfonyl-2-fluorobenzoyl chloride: Contains a fluorine atom instead of a chlorine atom.
Uniqueness
2-Chloro-5-(chlorosulfonyl)benzoyl chloride is unique due to the presence of both chloro and chlorosulfonyl groups, which confer distinct reactivity patterns and make it a versatile reagent in organic synthesis .
属性
CAS 编号 |
547739-66-2 |
|---|---|
分子式 |
C7H3Cl3O3S |
分子量 |
273.5 g/mol |
IUPAC 名称 |
2-chloro-5-chlorosulfonylbenzoyl chloride |
InChI |
InChI=1S/C7H3Cl3O3S/c8-6-2-1-4(14(10,12)13)3-5(6)7(9)11/h1-3H |
InChI 键 |
ZJIVZMRMIPSRBK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)Cl)Cl |
规范 SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Bis[(1H,1H,2H,2H-perfluorooctyl)dimethylsiloxy]chloromethylsilane](/img/structure/B6593318.png)
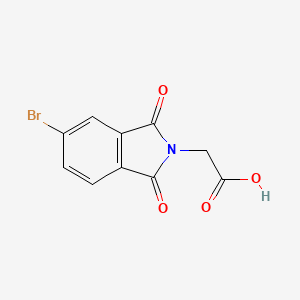
![2-[3-(3-Ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-[3-(sulfooxy)butyl]benzothiazolium hydroxide inner salt](/img/structure/B6593329.png)
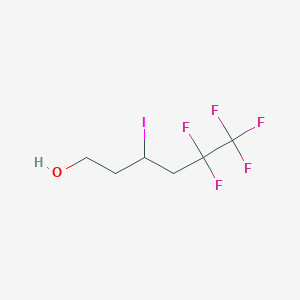
![[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate](/img/structure/B6593350.png)
